4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Overview
Description
“4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol” is a chemical compound with the molecular formula C13H13F3N2OS and a molecular weight of 302.32 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring. The phenyl ring is substituted with a trifluoromethoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 302.32 and a molecular formula of C13H13F3N2OS . Other properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Photodissociable Dimer Reduction Products Photodissociable dimer reduction products of 2-thiopyrimidine derivatives, including 4,6-dimethyl-2-thiopyrimidine and its 1-methyl derivative, undergo electrochemical and photochemical reductions. These processes involve the formation of free radicals that rapidly dimerize, leading to dimers which can be oxidized back to the parent monomers. This research highlights the potential application of these compounds in nucleic acid photochemistry, emphasizing their significance in understanding DNA and RNA interactions (Wrona, Giziewicz, & Shugar, 1975).
Pharmacological Applications Synthesis The synthesis and identification of 4-oxo-1,4-dihydropyrimidines have been explored for pharmacological applications, including their use as tranquilizers, antidepressants, and neuroleptic agents. This indicates a broad spectrum of potential medical applications for these compounds beyond their basic chemical properties (Védernikova, Ryabukhin, Haitin, & Simkina, 2010).
Potential Mimics of Calcium Channel Blockers Carbamoyl-substituted dihydropyrimidines exhibit structural features akin to 1,4-dihydropyridine calcium channel blockers. These compounds' molecular structures suggest potential applications in modulating calcium channels, highlighting the versatility of dihydropyrimidine derivatives in therapeutic developments (Ravikumar & Sridhar, 2005).
Antimicrobial Evaluation of Dihydropyrimidines New 1,4-dihydropyrimidines hybrid compounds have been synthesized and evaluated for their antimicrobial activity. These studies demonstrate the compounds' efficacy in inhibiting microbial growth, suggesting their potential use in developing new antimicrobial agents (Gomha, Edrees, Muhammad, Kheder, Abu-Melha, & Saad, 2020).
Nonlinear Optical Properties The nonlinear optical (NLO) properties of thiopyrimidine derivatives have been studied, showing significant potential for applications in nonlinear optics and optoelectronic devices. This research underscores the importance of 4-thiopyrimidines derivatives in advancing materials science, particularly for high-tech applications in the field of optoelectronics (Hussain et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
6,6-dimethyl-3-[2-(trifluoromethoxy)phenyl]-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2OS/c1-12(2)7-8-18(11(20)17-12)9-5-3-4-6-10(9)19-13(14,15)16/h3-8H,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWACZKHNFXMTGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC=C2OC(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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